An In-depth Technical Guide to the Chemical Properties of Ethyl 7-chloro-2-oxoheptanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 7-chloro-2-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 7-chloro-2-oxoheptanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical characteristics, synthesis methodologies, and purification protocols. Due to the limited availability of direct experimental spectroscopic data, this guide also presents predicted spectral characteristics based on analogous compounds and theoretical calculations. The information is structured to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Chemical and Physical Properties
Ethyl 7-chloro-2-oxoheptanoate is a versatile bifunctional molecule containing both an ester and a ketone functional group, along with a terminal chloroalkane. These features make it a valuable building block in organic synthesis.
General Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₅ClO₃ | [1][2] |
| Molecular Weight | 206.67 g/mol | [2] |
| Appearance | Colorless to light orange/yellow clear liquid | [3] |
| CAS Number | 78834-75-0 | [2] |
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 281.2 ± 23.0 °C (Predicted) | [3] |
| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |
| Flash Point | 111.3 °C | [3] |
| Refractive Index | 1.4510 to 1.4560 | [3] |
Synthesis of Ethyl 7-chloro-2-oxoheptanoate
The primary and most documented method for the synthesis of Ethyl 7-chloro-2-oxoheptanoate is through a Grignard reaction. This process involves the reaction of a Grignard reagent, prepared from 1-bromo-5-chloropentane (B104276), with diethyl oxalate (B1200264).
Synthesis Workflow
Experimental Protocol: Grignard Reaction Synthesis
This protocol is a synthesized procedure based on information from multiple sources.[4][5][6]
Materials:
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1-bromo-5-chloropentane
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Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF) or Benzene
-
Diethyl oxalate
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
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Brine
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
A solution of 1-bromo-5-chloropentane in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. An iodine crystal can be added to initiate the reaction if necessary.
-
Once the reaction starts, the remaining 1-bromo-5-chloropentane solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting solution is the Grignard reagent.
-
-
Condensation Reaction:
-
In a separate flask, a solution of diethyl oxalate in anhydrous THF is cooled to a low temperature (typically between -10 °C and 0 °C).
-
The prepared Grignard reagent is added dropwise to the cooled diethyl oxalate solution with vigorous stirring. The temperature should be carefully maintained during the addition.
-
After the addition is complete, the reaction mixture is stirred for an additional period at low temperature.
-
-
Work-up and Purification:
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The reaction is quenched by the slow addition of a cold, dilute solution of hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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The crude Ethyl 7-chloro-2-oxoheptanoate can be purified by vacuum distillation.
-
Alternative Purification Protocol: Hydrazine (B178648) Derivative Formation
A patent describes a purification method involving the formation of a hydrazine derivative, which can be particularly useful for removing certain impurities.[7]
Procedure Outline:
-
The crude product is reacted with a hydrazine compound (e.g., 2,4-dinitrophenylhydrazine) to form a solid hydrazone derivative.
-
The solid derivative is isolated by filtration and washed.
-
The purified hydrazone is then hydrolyzed back to the keto-ester using an acid or base, followed by extraction and distillation to yield the pure Ethyl 7-chloro-2-oxoheptanoate.[7]
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
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Ethyl group: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -OCH₂-).
-
Alkyl chain:
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A triplet at ~3.5 ppm (2H, -CH₂Cl) due to the deshielding effect of the chlorine atom.
-
Multiplets in the range of 1.4-2.9 ppm for the remaining methylene (B1212753) protons (-CH₂-). The methylene group adjacent to the ketone (at C3) would be expected around 2.8 ppm.
-
-
Solvent: Chloroform-d (CDCl₃) at 7.26 ppm.
¹³C NMR Spectroscopy (Predicted)
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Carbonyls: Two peaks in the downfield region: ~195-205 ppm for the ketone (C=O) and ~160-170 ppm for the ester (COO).
-
Ethyl group: A peak at ~62 ppm (-OCH₂) and ~14 ppm (-CH₃).
-
Alkyl chain:
-
A peak around 45 ppm for the carbon attached to chlorine (-CH₂Cl).
-
Peaks in the range of 20-40 ppm for the other methylene carbons. The carbon at C3, adjacent to the ketone, would be expected around 38 ppm.
-
-
Solvent: CDCl₃ at 77.0 ppm.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1745 | C=O (Ester) | Strong absorption |
| ~1715 | C=O (Ketone) | Strong absorption |
| ~2850-2960 | C-H (Alkyl) | Stretching vibrations |
| ~1000-1300 | C-O (Ester) | Stretching vibrations |
| ~600-800 | C-Cl | Stretching vibration |
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 206, with an M+2 peak at m/z = 208 with approximately one-third the intensity, characteristic of a compound containing one chlorine atom.
-
Major Fragmentation Patterns:
-
Loss of the ethoxy group (-OCH₂CH₃) leading to a fragment at m/z = 161.
-
Loss of the ethyl group (-CH₂CH₃) leading to a fragment at m/z = 177.
-
Alpha-cleavage adjacent to the ketone could lead to various fragments.
-
McLafferty rearrangement is also possible.
-
Applications in Synthesis
Ethyl 7-chloro-2-oxoheptanoate is a crucial intermediate in the synthesis of several pharmaceutical agents.
-
Cilastatin: It is a key starting material for the synthesis of Cilastatin, a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem (B608078) to prevent its degradation.[3][4]
-
BCL-XL Inhibitors: It is used as a reagent in the synthesis of selective BCL-XL inhibitors, which are investigated for their potential in cancer therapy.[3]
Safety Information
Appropriate safety precautions should be taken when handling Ethyl 7-chloro-2-oxoheptanoate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety measures include working in a well-ventilated fume hood and using personal protective equipment such as gloves and safety glasses.
Conclusion
Ethyl 7-chloro-2-oxoheptanoate is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is reliably achieved through a Grignard reaction, and various purification methods can be employed to obtain a high-purity product. While experimental spectroscopic data is not widely published, its spectral characteristics can be confidently predicted based on its structure. This guide provides a solid foundation of its properties and synthesis for researchers and professionals in the field of organic and medicinal chemistry.
References
- 1. Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 7-chloro-2-oxoheptanoate | 78834-75-0 [chemicalbook.com]
- 4. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 5. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 6. eureka.patsnap.com [eureka.patsnap.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
